5-[4-(Methylthio)phenyl]-1H-tetrazole
CAS No.: 138689-79-9
Cat. No.: VC21254410
Molecular Formula: C8H8N4S
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
![5-[4-(Methylthio)phenyl]-1H-tetrazole - 138689-79-9](/images/no_structure.jpg)
Specification
CAS No. | 138689-79-9 |
---|---|
Molecular Formula | C8H8N4S |
Molecular Weight | 192.24 g/mol |
IUPAC Name | 5-(4-methylsulfanylphenyl)-2H-tetrazole |
Standard InChI | InChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) |
Standard InChI Key | BKSCIIVDHYXBRU-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)C2=NNN=N2 |
Canonical SMILES | CSC1=CC=C(C=C1)C2=NNN=N2 |
Introduction
Chemical Structure and Properties
5-[4-(Methylthio)phenyl]-1H-tetrazole consists of a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom, with a 4-(methylthio)phenyl group attached to the carbon of the tetrazole ring. This structure contributes to its unique chemical behavior and biological activities.
Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 138689-79-9 |
Molecular Formula | C8H8N4S |
Molecular Weight | 192.24 g/mol |
InChI Key | BKSCIIVDHYXBRU-UHFFFAOYSA-N |
PubChem CID | 4772872 |
IUPAC Name | 5-(4-methylsulfanylphenyl)-2H-tetrazole |
Table 1: Chemical identifiers of 5-[4-(Methylthio)phenyl]-1H-tetrazole
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, purification, and application:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 214-215°C |
Appearance | Crystalline solid |
Purity (Commercial) | Typically 95-99% |
Table 2: Physical properties of 5-[4-(Methylthio)phenyl]-1H-tetrazole
Structural Features
The compound features a tetrazole ring, which is a nitrogen-rich heterocycle known for its acidic properties. The methylthio group attached to the phenyl ring enhances its chemical reactivity and solubility properties. This combination creates a molecule with unique chemical behavior and potential for various applications in organic synthesis and medicinal chemistry .
Synthesis Methods
The preparation of 5-[4-(Methylthio)phenyl]-1H-tetrazole typically follows established synthetic routes for tetrazole-containing compounds.
Common Synthetic Routes
The most common approach for synthesizing this compound involves the reaction of 4-(methylthio)phenylhydrazine with sodium azide under acidic conditions. The reaction progresses through the formation of a diazonium salt intermediate, which subsequently undergoes cyclization to form the tetrazole ring.
Protection and Deprotection Strategies
During the synthesis of compounds containing the 5-(biphenyl-2-yl)tetrazole moiety (such as sartan drugs), the protection and deprotection of the tetrazole N-atom are essential steps. Similar strategies might be applicable to the synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole derivatives .
Purification Methods
The compound can be purified using recrystallization techniques, typically achieving a purity of 95-99% for commercial preparations. Analytical techniques such as liquid chromatography are employed to determine the purity and identify potential impurities .
Applications in Medicinal Chemistry
The combination of a tetrazole ring with a functionalized phenyl group makes 5-[4-(Methylthio)phenyl]-1H-tetrazole potentially valuable in various medicinal applications.
Pharmaceutical Development
Tetrazole derivatives, including 5-[4-(Methylthio)phenyl]-1H-tetrazole, have shown potential in pharmaceutical applications due to their biological activities. The compound may serve as a building block or intermediate in the synthesis of more complex pharmaceutically active compounds .
Chemical Reactivity
The reactivity of 5-[4-(Methylthio)phenyl]-1H-tetrazole is influenced by both the tetrazole ring and the methylthio-substituted phenyl group.
Tetrazole Ring Reactions
The tetrazole ring in this compound can participate in various reactions:
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Nucleophilic substitutions
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Cycloadditions
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Acid-base reactions (the tetrazole ring is weakly acidic)
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Metal coordination (through nitrogen atoms)
Methylthio Group Reactions
The methylthio group can undergo reactions such as:
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Oxidation to sulfoxide or sulfone derivatives
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Nucleophilic substitution reactions
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Metal-catalyzed coupling reactions
Research Applications
Antimicrobial Studies
Tetrazole derivatives have been investigated for their antimicrobial properties. Research on compounds structurally similar to 5-[4-(Methylthio)phenyl]-1H-tetrazole has demonstrated activity against various microorganisms, including:
Organism | Activity |
---|---|
Enterococcus faecalis | Moderate inhibition |
Staphylococcus aureus | Moderate to significant inhibition |
Escherichia coli | Moderate inhibition |
Candida albicans | Antifungal activity |
Pseudomonas aeruginosa | Limited inhibition |
Table 3: Antimicrobial activity of similar tetrazole derivatives
Structure-Activity Relationships
Studies on tetrazole derivatives indicate that structural modifications can significantly impact their biological activities. For tetrazolo[1,5-c]quinazoline-5-thione derivatives, shortening the dialkyl amino fragment has been shown to:
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Moderately decrease antimicrobial activity against Enterococcus faecalis
-
Increase activity against Staphylococcus aureus and Escherichia coli
These findings suggest that structural modifications to 5-[4-(Methylthio)phenyl]-1H-tetrazole might similarly alter its biological profile, offering potential for the development of derivatives with enhanced properties.
Parameter | Typical Values |
---|---|
Purity | 95-99% |
Available Quantities | 100 mg to 5 g |
Price Range (2025) | €29.00 for 100 mg (approximate) |
Estimated Delivery | Variable by supplier |
Table 4: Commercial specifications for 5-[4-(Methylthio)phenyl]-1H-tetrazole
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